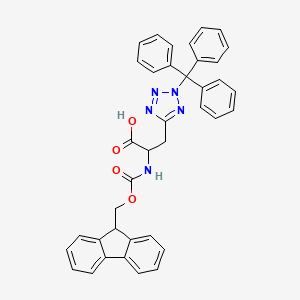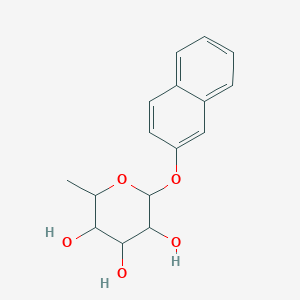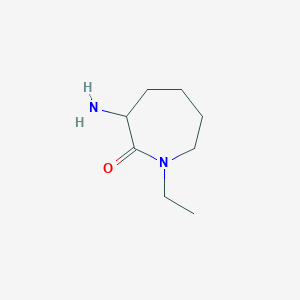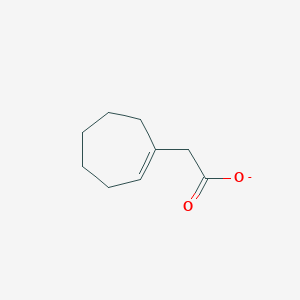
Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI): is a biologically active compound known for its unique chemical structure and properties. It is also referred to as Pelirine and is classified as a natural product derived from the plant species Rauvolfia perakensis. This compound has a molecular formula of C21H26N2O3 and a molecular weight of 354.44 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI) involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes:
Formation of the core structure: This step involves the construction of the core vobasan skeleton through a series of cyclization reactions.
Functional group modifications: Introduction of the hydroxy and methoxy groups at specific positions on the core structure.
Final purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: Used for the stepwise synthesis of the compound.
Continuous flow reactors: Employed to enhance the efficiency and yield of the synthesis process.
Purification systems: Large-scale chromatography and crystallization units are used to purify the final product.
化学反应分析
Types of Reactions
Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions include:
Oxidation products: Ketones and aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
科学研究应用
Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI) involves its interaction with specific molecular targets and pathways. It is known to:
Bind to receptors: Interact with specific receptors in biological systems.
Modulate enzyme activity: Affect the activity of enzymes involved in metabolic pathways.
Alter cellular processes: Influence various cellular processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
Ajmalicine: Another alkaloid derived from species with similar biological activity.
Reserpine: A well-known alkaloid with antihypertensive properties.
Yohimbine: An alkaloid with stimulant and aphrodisiac effects.
Uniqueness
Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI) is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of hydroxy and methoxy groups at specific positions differentiates it from other similar compounds .
属性
分子式 |
C21H26N2O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
(1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one |
InChI |
InChI=1S/C21H26N2O3/c1-4-12-10-23(2)19-8-16-15-7-13(26-3)5-6-18(15)22-21(16)20(25)9-14(12)17(19)11-24/h4-7,14,17,19,22,24H,8-11H2,1-3H3/b12-4-/t14-,17-,19+/m1/s1 |
InChI 键 |
MFJKLERWGHCFMH-YBULWGKISA-N |
手性 SMILES |
C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@H]1[C@H]2CO)NC4=C3C=C(C=C4)OC)C |
规范 SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate](/img/structure/B13395107.png)

![2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B13395117.png)

![(4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B13395125.png)
![5-Methyl-5-(4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one](/img/structure/B13395128.png)

![2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid](/img/structure/B13395151.png)

![[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene](/img/structure/B13395165.png)

![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B13395183.png)
